Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate
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Overview
Description
Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a propanamido group, and a phenylthio group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Propanamido Group: The propanamido group can be added through an amide coupling reaction using propanoyl chloride and an amine.
Addition of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, using nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiophenol in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The phenylthio group can interact with thiol groups in proteins, potentially leading to enzyme inhibition. The thiophene ring can also participate in π-π interactions with aromatic amino acids in protein active sites.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylthiophene-2-carboxylate: Lacks the propanamido and phenylthio groups.
Methyl 3-(3-(phenylthio)propanamido)thiophene-2-carboxylate: Lacks the phenyl group.
Methyl 5-phenyl-3-(propanamido)thiophene-2-carboxylate: Lacks the phenylthio group.
Uniqueness
Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenylthio and propanamido groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 5-phenyl-3-(3-phenylsulfanylpropanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c1-25-21(24)20-17(14-18(27-20)15-8-4-2-5-9-15)22-19(23)12-13-26-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKWUNRADXRLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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